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Compound of Interest

Compound Name: Tyrosine kinase-IN-4

Cat. No.: B12418304

Dasatinib: A Comparative Guide to Kinase
Cross-Reactivity

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the tyrosine kinase inhibitor Dasatinib's
performance against a panel of kinases. The objective is to offer a clear perspective on its
cross-reactivity profile, supported by experimental data, to aid in research and drug
development.

Data Presentation: Kinase Selectivity Profile of
Dasatinib

Dasatinib is a potent inhibitor of the BCR-ABL fusion protein and Src family kinases, which are
its primary targets. However, it also exhibits inhibitory activity against other kinases. The
following table summarizes the half-maximal inhibitory concentration (IC50) values of Dasatinib
against a selection of key on-target and off-target kinases, providing a quantitative comparison
of its potency. Lower IC50 values indicate higher potency.
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Kinase Target IC50 (nM) Kinase Family Primary/Off-Target
ABL1 <1 Abl Family Primary
SRC <1 Src Family Primary
LCK 1.1 Src Family Primary
LYN <1 Src Family Primary
YES1 <1 Src Family Primary
c-KIT 15 PDGFR Family Off-Target
PDGFR[p 28 PDGFR Family Off-Target
BTK 5 Tec Family Off-Target[1]
TEC 297 Tec Family Off-Target[1]
FAK 0.2 FAK Family Off-Target[2]
EphA2 30 Ephrin Receptor Off-Target[2]

Family

Note: IC50 values are compiled from various sources and may exhibit variations depending on
the specific assay conditions.[1][2][3]

Experimental Protocols

The determination of kinase selectivity profiles, such as the one presented for Dasatinib, is
typically performed using in vitro kinase assays. Two common methodologies are outlined
below.

LanthaScreen™ Eu Kinase Binding Assay

This assay is a time-resolved fluorescence resonance energy transfer (TR-FRET) competitive
binding assay.

Principle: The assay measures the displacement of a fluorescently labeled, ATP-competitive
tracer from the kinase's ATP binding site by a test compound. A europium (Eu)-labeled anti-tag
antibody binds to the kinase, and when the tracer is also bound, FRET occurs between the Eu-
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donor and the tracer's acceptor fluorophore. A competitive inhibitor, like Dasatinib, will displace
the tracer, leading to a decrease in the FRET signal.

Detailed Protocol:[4][5][6][7][8]
» Reagent Preparation:

o Prepare a 5X kinase buffer solution (e.g., 50 mM HEPES pH 7.5, 10 mM MgCI2, 1 mM
EGTA, 0.01% Brij-35).

o Prepare serial dilutions of the test compound (e.g., Dasatinib) in 200% DMSO. From this,
create 3X intermediate dilutions in 1X Kinase Buffer.

o Prepare a 3X solution of the kinase and Eu-labeled anti-tag antibody in 1X Kinase Buffer.
o Prepare a 3X solution of the Alexa Fluor™ 647-labeled tracer in 1X Kinase Buffer.

e Assay Procedure (384-well plate format):

o

Add 5 pL of the 3X serially diluted test compound to the assay wells.

[¢]

Add 5 pL of the 3X kinase/antibody mixture to each well.

o

Add 5 pL of the 3X tracer solution to initiate the binding reaction.

[e]

Incubate the plate at room temperature for 60 minutes, protected from light.
o Data Acquisition and Analysis:

o Read the plate on a TR-FRET-compatible plate reader, measuring the emission at both the
donor (e.g., 615 nm) and acceptor (e.g., 665 nm) wavelengths.

o Calculate the emission ratio (665 nm / 615 nm) for each well.

o Plot the emission ratio against the logarithm of the inhibitor concentration and fit the data
to a sigmoidal dose-response curve to determine the IC50 value.

ADP-Glo™ Kinase Assay
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This is a luminescence-based assay that measures the amount of ADP produced during a
kinase reaction.

Principle: The assay is performed in two steps. First, the kinase reaction is carried out in the
presence of ATP and a suitable substrate. After the reaction, the remaining ATP is depleted. In
the second step, the ADP generated is converted back to ATP, which is then used in a
luciferase/luciferin reaction to produce light. The luminescent signal is directly proportional to
the amount of ADP produced and thus to the kinase activity.

Detailed Protocol:[9][10][11][12][13]

o Reagent Preparation:
o Prepare a kinase reaction buffer (e.g., 25 mM Tris-HCI pH 7.5, 10 mM MgCI2, 2 mM DTT).
o Prepare serial dilutions of the test compound (e.g., Dasatinib) in DMSO.

o Prepare a solution containing the kinase and its specific peptide substrate in the kinase
reaction buffer.

o Prepare an ATP solution at the desired concentration in the kinase reaction buffer.
o Assay Procedure (384-well plate format):

o Add the serially diluted test compound to the assay wells.

o Add the kinase/substrate solution to the wells.

o Initiate the kinase reaction by adding the ATP solution. A control with DMSO alone is
included.

o Incubate the reaction at room temperature for a specified time (e.g., 60 minutes).

o Add ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP.
Incubate for 40 minutes at room temperature.

o Add Kinase Detection Reagent to convert ADP to ATP and initiate the luminescent
reaction. Incubate for 30-60 minutes at room temperature.
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» Data Acquisition and Analysis:
o Measure the luminescence using a plate-reading luminometer.
o Normalize the kinase activity to the DMSO control.

o Plot the luminescence signal against the logarithm of the inhibitor concentration and fit the

data to a dose-response curve to determine the IC50 value.

Mandatory Visualization
Signaling Pathways

The following diagrams illustrate the primary signaling pathways affected by Dasatinib.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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